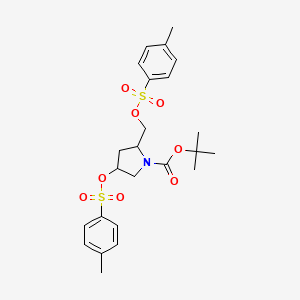
tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
The compound “tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two tosyloxy groups attached to it. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the tosyloxy and tert-butyl groups. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern. It is used in various chemical transformations, and its relevance in nature and its implication in biosynthetic and biodegradation pathways have been studied .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of tert-butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves intricate chemical processes. For instance, Weber et al. (1995) studied the synthesis of a related compound, showing the complexity and precision required in such syntheses, which often involve multiple steps and the formation of intricate molecular structures (Weber et al., 1995).
Crystal Structure Studies : Detailed crystallographic analysis is essential for understanding the molecular structure of such compounds. Naveen et al. (2007) demonstrated this by characterizing a similar compound using X-ray diffraction studies, highlighting the importance of such techniques in elucidating molecular conformations (Naveen et al., 2007).
Medicinal Chemistry and Drug Development
Asymmetric Synthesis in Drug Development : Asymmetric synthesis is a crucial aspect of medicinal chemistry, involving the creation of compounds with specific chiral properties. For example, the work by Chung et al. (2005) on the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a process related to the synthesis of this compound, plays a significant role in the development of new pharmaceuticals (Chung et al., 2005).
Design and Synthesis of Influenza Inhibitors : In the field of antiviral research, the design and synthesis of compounds based on pyrrolidine cores, such as the work done by Wang et al. (2001), are essential for developing inhibitors against targets like influenza neuraminidase. This showcases the potential use of this compound in creating new antiviral agents (Wang et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(4-methylphenyl)sulfonyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-16-19-14-20(15-25(19)23(26)32-24(3,4)5)33-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIYOWPKJANFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



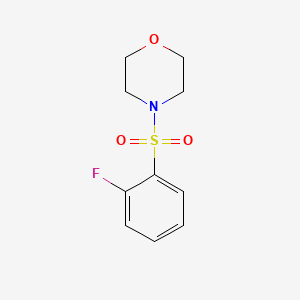
![3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3147035.png)
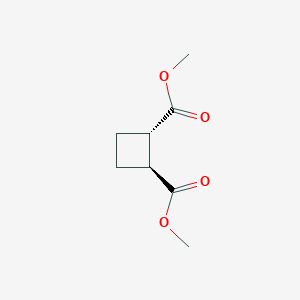


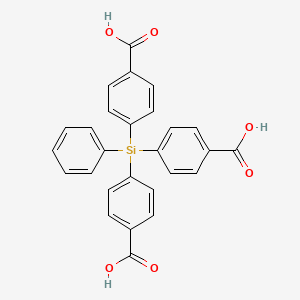
![rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one](/img/structure/B3147064.png)

![tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3147078.png)
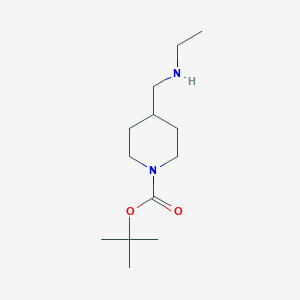
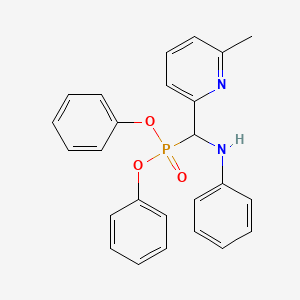
![3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B3147137.png)
